N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c21-14(8-12-4-1-2-5-12)16-7-3-6-13-9-17-15-18-11-19-20(15)10-13/h9-12H,1-8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGRZUEMPOCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide typically involves a multi-step process. One common method includes the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This method is efficient and can be conducted under microwave conditions at 140°C to yield the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine N-oxides, while reduction can produce triazolopyrimidine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Agriculture: Triazolopyrimidine derivatives are known for their herbicidal and antifungal properties.
Materials Science: The unique structure of this compound allows for its use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyrimidine derivatives, often modified at the propyl-acetamide side chain. Below is a comparative analysis with key analogs:
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide
- Molecular Formula : C₁₅H₂₁N₅OS
- Molecular Weight : 319.4 g/mol
- Key Differences: Replaces the oxygen in the cyclopentylacetamide group with a sulfur atom (thioether linkage).
3,3-Dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)butanamide (BK67878)
- Molecular Formula : C₁₄H₂₁N₅O
- Molecular Weight : 275.35 g/mol
- Key Differences :
- Synthesis : Likely synthesized via amide coupling, analogous to methods used for triazolopyrimidine derivatives.
Compound 3 (LXE408 Series)
- Structure : N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide.
- Key Differences :
- Applications: Demonstrated activity against kinetoplastid parasites (e.g., Trypanosoma spp.), highlighting the role of fluorinated groups in optimizing target engagement .
Structural and Functional Implications
Table 1: Comparative Overview of Key Compounds
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., fluorine in Compound 3) improve binding to parasitic enzymes, while bulky cyclopentyl groups may enhance selectivity for hydrophobic pockets .
- Sulfur substitution increases molecular weight and lipophilicity, which could modulate pharmacokinetic properties .
Synthetic Routes :
- Suzuki coupling is employed for aryl-functionalized analogs (e.g., Compound 3), whereas simpler amide couplings are likely for alkyl-substituted derivatives (e.g., BK67878) .
Biologische Aktivität
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological profiles, and comparative studies with related compounds.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide
- Molecular Formula : C13H17N5O
- Molecular Weight : 253.31 g/mol
Structural Features
The structure includes:
- A triazolo ring fused to a pyrimidine nucleus.
- A propyl chain that enhances binding affinity to biological targets.
- A cyclopentylacetamide moiety that may influence its pharmacokinetic properties.
Research has indicated that compounds within the triazolo-pyrimidine class exhibit diverse biological activities, including:
- Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of specific kinase pathways involved in cancer progression and neurodegenerative diseases. For instance, it may inhibit the AXL receptor tyrosine kinase, which is implicated in tumor metastasis and resistance to therapies .
- Neuroprotective Effects : Similar derivatives have demonstrated neuroprotective properties in models of neurodegeneration, suggesting that this compound may also provide similar benefits.
Pharmacological Profiles
The pharmacological profiles of related compounds highlight their potential therapeutic uses. The following table summarizes notable activities of structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-(4-(5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol) | Similar triazole-pyrimidine core | Anticancer properties |
| 5-(2-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol | Contains amino group | Neuroprotective effects |
| 7-(3-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yloxy)quinoline | Extended aromatic system | Antimicrobial activity |
These compounds illustrate the versatility and therapeutic potential of triazolo-pyrimidine derivatives.
In Vitro Studies
Several studies have evaluated the biological activity of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide through in vitro assays:
- Cancer Cell Lines : The compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating significant potency compared to standard chemotherapeutics.
- Neuroprotection Assays : In models of oxidative stress-induced neuronal damage, the compound demonstrated protective effects by reducing cell death and promoting cell survival pathways.
In Vivo Studies
Animal models have been used to assess the efficacy of this compound in treating conditions such as:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
- Cognitive Function : Behavioral tests in neurodegeneration models indicated that treated animals showed improved cognitive function and reduced markers of inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
